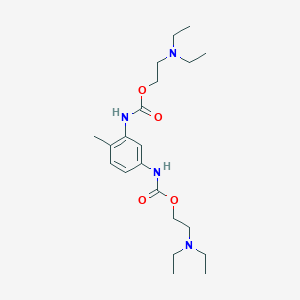
BISMUTH-beta-NAPHTHOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth-beta-naphthol is a compound that combines bismuth, a heavy metal, with beta-naphthol, an organic compound derived from naphthalene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth-beta-naphthol can be synthesized through various chemical reactions involving bismuth salts and beta-naphthol. One common method involves the reaction of bismuth nitrate with beta-naphthol in the presence of a suitable solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using bismuth salts and beta-naphthol. The process may include steps such as purification and crystallization to obtain the compound in a pure form. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth-beta-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce bismuth oxide derivatives, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Medicine: Bismuth-beta-naphthol has been investigated for its potential use in treating gastrointestinal disorders and as an anti-inflammatory agent.
Industry: The compound is used in the production of dyes and pigments, as well as in the formulation of certain pharmaceuticals.
Wirkmechanismus
The mechanism of action of bismuth-beta-naphthol involves its interaction with biological molecules and cellular pathways. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. In anti-inflammatory applications, this compound modulates the activity of inflammatory mediators and reduces oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Bismuth-beta-naphthol can be compared with other bismuth-containing compounds and beta-naphthol derivatives:
Bismuth Subsalicylate: Used as an antidiarrheal and anti-inflammatory agent, bismuth subsalicylate has similar gastrointestinal applications but differs in its chemical structure and specific uses.
Beta-Naphthol: As a precursor to this compound, beta-naphthol itself is used in the synthesis of various organic compounds and has applications in the dye and pigment industry.
Bismuth Oxychloride: This compound is used in cosmetics and pigments, highlighting the versatility of bismuth compounds in different industries.
Eigenschaften
Molekularformel |
C30H21BiO3 |
|---|---|
Molekulargewicht |
638.5 g/mol |
IUPAC-Name |
trinaphthalen-2-yloxybismuthane |
InChI |
InChI=1S/3C10H8O.Bi/c3*11-10-6-5-8-3-1-2-4-9(8)7-10;/h3*1-7,11H;/q;;;+3/p-3 |
InChI-Schlüssel |
GQMVAUFIUVHMBB-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)O[Bi](OC3=CC4=CC=CC=C4C=C3)OC5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


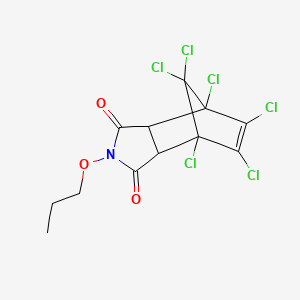
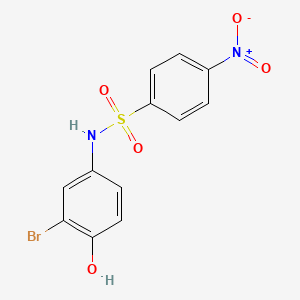

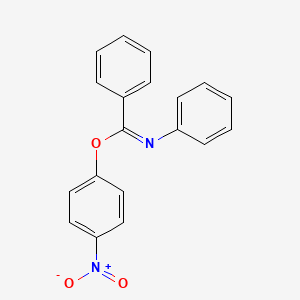
![Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate](/img/structure/B11959258.png)
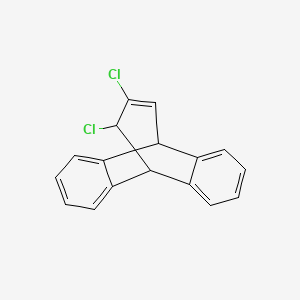
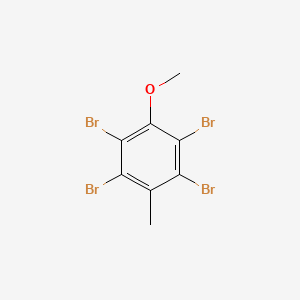

![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
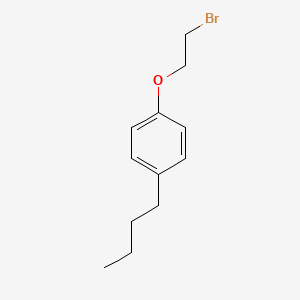

![3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide](/img/structure/B11959306.png)

